3-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyrazine ring, and a benzo[d]oxazole ring . Thiophene is a five-membered heterocyclic compound with one sulfur atom . Pyrazine is a six-membered ring with two nitrogen atoms. Benzo[d]oxazole is a fused ring system that includes a benzene ring and an oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The thiophene and pyrazine rings are aromatic, contributing to the compound’s stability . The benzo[d]oxazole ring is a fused ring system, which may also contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups and ring systems. For example, the thiophene ring is known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling reactions . The pyrazine ring can participate in various substitution reactions . The benzo[d]oxazole ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring systems might increase the compound’s rigidity and influence its boiling and melting points . The various functional groups could participate in intermolecular interactions, influencing properties such as solubility .Future Directions
Properties
IUPAC Name |
3-methyl-2-oxo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S2/c1-21-14-8-12(2-3-15(14)25-17(21)22)27(23,24)20-9-13-16(19-6-5-18-13)11-4-7-26-10-11/h2-8,10,20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLBZYOZPBZTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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